Pectina

Descripción general

Descripción

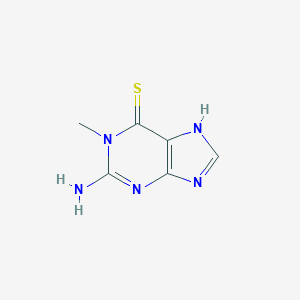

Ácido beta-D-galactopiranurónico: es un compuesto orgánico que pertenece a la clase de derivados del ácido glucurónico. Consta de una parte de glucosa con el carbono C6 oxidado a un ácido carboxílico . Este compuesto es un componente clave en la estructura de la pectina, un polisacárido que se encuentra en las paredes celulares de las plantas .

Aplicaciones Científicas De Investigación

El ácido beta-D-galactopiranurónico tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción del ácido beta-D-galactopiranurónico implica su interacción con enzimas y receptores específicos. En los sistemas biológicos, puede ser reconocido por enzimas como la pectinasa, que catalizan su hidrólisis. También puede interactuar con receptores de la superficie celular, influyendo en las vías de señalización celular .

Análisis Bioquímico

Biochemical Properties

Pectin’s unique properties stem from its structural characteristics, such as degree of esterification, molecular weight, and branching patterns . The source of pectin, the level of ripeness, and the biochemical reactions that occur during plant growth highly affect the structure and functions of the pectin .

Cellular Effects

Pectin exhibits mucoadhesion, controlled drug release, and potential anticancer characteristics . It influences cell function by interacting with various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Pectin exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, the enzyme pectinase breaks down pectin commonly found in the plant cell wall .

Temporal Effects in Laboratory Settings

Pectin’s effects change over time in laboratory settings. It shows promise in environmental remediation and sustainable packaging, such as wastewater treatment, heavy metal ion removal, and development of eco-friendly films and coatings .

Metabolic Pathways

Pectin is involved in various metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels . Microorganisms are good sources for isolation of pectin lyases, but the biochemical properties of each isolated lyase are different .

Transport and Distribution

It is known that pectin is a key structural component of the cell walls of many fruits and vegetables .

Subcellular Localization

As a key structural component of the cell walls, pectin is likely to be localized in the cell wall .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido beta-D-galactopiranurónico se puede sintetizar mediante la oxidación de la D-galactosa. El proceso implica el uso de agentes oxidantes como el ácido nítrico o la galactosa oxidasa . Las condiciones de reacción típicamente requieren una temperatura y un pH controlados para asegurar la oxidación selectiva del carbono C6.

Métodos de producción industrial: En entornos industriales, el ácido beta-D-galactopiranurónico a menudo se produce mediante la hidrólisis enzimática de la pectina. Este método implica el uso de enzimas pectinasa para descomponer la this compound en sus monosacáridos constituyentes, incluido el ácido beta-D-galactopiranurónico .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido beta-D-galactopiranurónico experimenta varias reacciones químicas, que incluyen:

Oxidación: Puede oxidarse aún más para producir ácido galactárico.

Reducción: Puede reducirse para formar galactosa.

Sustitución: Puede participar en reacciones de esterificación para formar ésteres.

Reactivos y condiciones comunes:

Oxidación: Ácido nítrico o galactosa oxidasa a temperatura y pH controlados.

Reducción: Borohidruro de sodio o hidrogenación catalítica.

Sustitución: Alcoholes en presencia de catalizadores ácidos.

Principales productos formados:

Oxidación: Ácido galactárico.

Reducción: Galactosa.

Sustitución: Varios ésteres dependiendo del alcohol utilizado.

Comparación Con Compuestos Similares

Compuestos similares:

Ácido D-galacturónico: Un compuesto estrechamente relacionado con propiedades químicas similares.

Ácido glucurónico: Otro derivado del ácido glucurónico con una parte de azúcar diferente.

Singularidad: El ácido beta-D-galactopiranurónico es único debido a su papel específico en la estructura de la pectina y su reactividad química distintiva. Su capacidad de sufrir reacciones de oxidación y reducción selectivas lo hace valioso en química sintética .

Propiedades

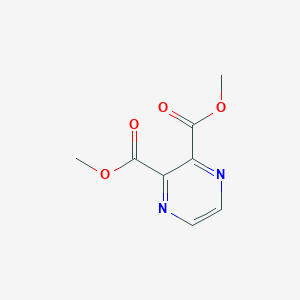

IUPAC Name |

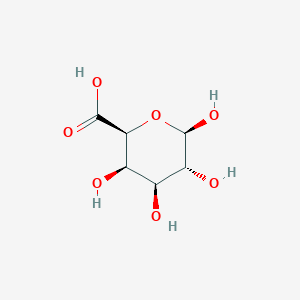

(2S,3R,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2+,3+,4-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMOLEFTQBMNLQ-DTEWXJGMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(OC(C1O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]1([C@H]([C@H](O[C@H]([C@@H]1O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pectin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003402 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

18968-14-4, 9000-69-5 | |

| Record name | beta-D-Galactopyranuronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018968144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-D-Galactopyranuronic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03652 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | .BETA.-D-GALACTOPYRANURONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55NG3O9NDD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pectin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003402 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

142-144 °C | |

| Record name | beta-D-Galactopyranuronic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03652 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Pectin is not a single compound but a complex mixture of polysaccharides. Its primary structure consists of a linear chain of α-(1→4)-linked D-galacturonic acid units, called homogalacturonan (HG). These chains can be interspersed with rhamnose residues, forming rhamnogalacturonan I (RG-I) regions. The degree of methyl-esterification (DM) of the galacturonic acid units and the presence of side chains comprising various sugars (e.g., arabinose, galactose) contribute to the structural diversity of pectins. []

ANone: Pectin's DE, representing the proportion of esterified galacturonic acid units, significantly influences its gelling properties. High methoxyl (HM) pectins, with DE > 50%, form gels in the presence of high sugar concentrations and low pH. Conversely, low methoxyl (LM) pectins, with DE < 50%, require calcium ions for gelation and can form gels over a broader pH range. [, , , ]

ANone: Yes, different extraction methods, such as hot-water (HW), cold-water (CW), ultrasound (US), and enzyme-assisted extraction (EZX), can yield pectins with varying characteristics. [] For instance, research showed that enzyme extraction from dragon fruit peel using xylanase (EZX) resulted in pectin with a higher degree of esterification compared to acid extraction. []

ANone: Pectin's physicochemical properties depend on its source and extraction method. These properties include molecular weight (Mw), DE, viscosity, solubility, and gelling ability. [, , ] For example, microwave-extracted pumpkin pectin exhibited lower Mw and viscosity but higher polydispersity compared to acid-extracted pectin. []

ANone: Pectin acts as a gelling agent, thickener, and stabilizer in various food products, including jams, jellies, and desserts. Its gelling ability is attributed to the formation of a three-dimensional network that traps water and other components, creating a desired texture. [, , , ] A study on jujube fruits highlighted the role of water-soluble pectin (WSP) and sodium carbonate-soluble pectin (SSP) in fruit softening during cold storage. []

ANone: Yes, beyond its culinary uses, pectin finds applications in pharmaceutical formulations, cosmetics, and wastewater treatment. Its biodegradability, biocompatibility, and gel-forming properties make it suitable for drug delivery systems, wound dressings, and bioremediation processes. [, , , ] Research demonstrated the potential of pectin from Talinum triangulare as a matrix for ibuprofen microspheres. []

ANone: Research suggests that pectin, as a soluble fiber, can influence satiety, gut microbiota composition, and serum metabolite profiles, potentially impacting metabolic health. [, , ] A study in rats showed that a pectin-supplemented diet reduced the severity of methotrexate-induced enterocolitis. []

ANone: Yes, pectin acts as a prebiotic, selectively promoting the growth of beneficial bacteria in the gut. Studies indicate that pectin with varying degrees of esterification differentially affects gut microbiota composition and metabolic markers. [, ] For instance, low-esterified pectin (L102) increased the abundance of Lactobacillus in mice fed a high-fat diet and exposed to low-dose antibiotics. []

ANone: Pectin extraction typically involves treating plant materials with acid or enzymes, followed by precipitation and purification steps. [, , , ] Studies have explored various extraction methods, including hot acid extraction, microwave heating, and ultrasound-assisted extraction, to optimize yield and modify pectin characteristics. [, ]

ANone: Chemical modification, such as amidation, can alter pectin's gelling, swelling, and drug release properties. [, ] Research demonstrated that hydrophobic thiolation of pectin with 4-aminothiophenol led to improved cohesive properties and altered swelling behavior, suggesting its potential in drug delivery. []

ANone: Various techniques are employed to analyze pectin's structure, composition, and properties. These include Fourier transform infrared (FTIR) spectroscopy, high-performance liquid chromatography (HPLC), gas chromatography (GC), and microscopy techniques. [, , , , ] For example, FTIR analysis was used to determine the optimal extraction time for pectin from lime peel. []

ANone: Pectin production generally aligns with sustainability principles as it utilizes agricultural by-products, such as citrus peels and apple pomace, as raw materials. [, , , ] Research has explored alternative sources like pumpkin and passion fruit rind for pectin extraction, further promoting waste valorization. [, , ]

ANone: While pectin itself is biodegradable, conventional extraction methods may involve the use of chemicals that require careful management and disposal to minimize environmental impact. [] Research is ongoing to develop eco-friendly extraction techniques using green solvents and enzymes. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Oxabicyclo[4.1.0]hept-3-ene-2,5-dione](/img/structure/B102983.png)